molecular formula C14H23N B1630129 2,6-Diisobutylaniline CAS No. 957761-25-0

2,6-Diisobutylaniline

Cat. No.: B1630129
CAS No.: 957761-25-0
M. Wt: 205.34 g/mol
InChI Key: PSIJIENWURFNAS-UHFFFAOYSA-N
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Description

2,6-Diisobutylaniline is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where two isobutyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diisobutylaniline can be synthesized through the alkylation of aniline with isobutyl halides in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of isobutyl bromide or chloride. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters such as temperature and pressure can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,6-Diisobutylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diisobutylaniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Diisobutylaniline involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of isobutyl groups enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diisopropylaniline
  • 2,6-Dimethylaniline
  • 2,6-Dichloroaniline

Uniqueness

2,6-Diisobutylaniline is unique due to the presence of bulky isobutyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it exhibits different steric and electronic effects, making it suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

2,6-bis(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIJIENWURFNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=CC=C1)CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624987
Record name 2,6-Bis(2-methylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957761-25-0
Record name 2,6-Bis(2-methylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 957761-25-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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